molecular formula C5H9ClFN3 B8040767 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride

Cat. No.: B8040767
M. Wt: 165.60 g/mol
InChI Key: ZKECBZFMHVEBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the imidazole ring, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole and 2-fluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium or nickel may be used.

    Synthetic Routes: One common synthetic route involves the alkylation of imidazole with 2-fluoroethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the reactions.

    Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: In the industrial sector, it is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

    Effects: The interaction with molecular targets can result in a range of biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Fluoroethyl)-1H-benzimidazole-2-carbaldehyde hydrochloride and other fluoroethyl-substituted imidazoles share structural similarities.

    Uniqueness: The presence of the fluoroethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.

    Comparison: Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-fluoroethyl)imidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3.ClH/c6-1-2-9-3-5(7)8-4-9;/h3-4H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECBZFMHVEBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.